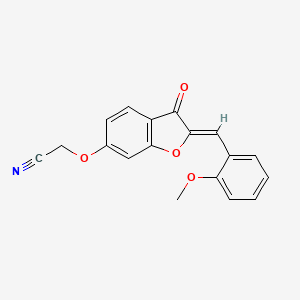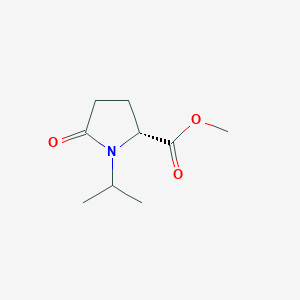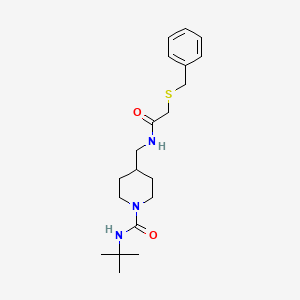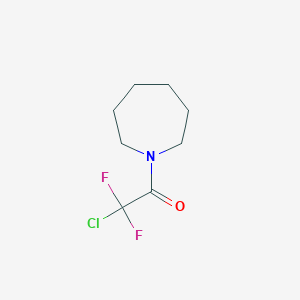![molecular formula C23H19NO3S B2604065 1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797642-61-5](/img/structure/B2604065.png)
1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a thiophene group, a benzoyl group, and a spiro[isobenzofuran-1,3’-piperidin] group . Thiophene is a five-membered heterocyclic compound with four carbon atoms and a sulfur atom . The benzoyl group is a functional group characterized by a benzene ring connected to a carbonyl group . Spiro compounds are typically organic compounds that have two or more rings that share only one atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing thiophene and benzoyl compounds. For example, thiophene compounds can be synthesized from 1,3-diketones and elemental sulfur . Benzoyl compounds can be synthesized through the Friedel-Crafts acylation, a reaction that involves the acylation of aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the thiophene group could potentially make the compound aromatic and relatively stable . The benzoyl group could confer reactivity due to the presence of the carbonyl group .Aplicaciones Científicas De Investigación
Sigma Ligand Research
1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives have been studied extensively as sigma ligands, showing high affinity for sigma 2 binding sites. These compounds demonstrate varying affinities based on the structural factors, particularly the N-substituent and the position of substituents in the benzene ring (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Several derivatives of this compound have been synthesized with potential applications as central nervous system agents. This includes studies on derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, which have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity (Bauer et al., 1976).
Neurokinin Receptor Antagonists
Compounds containing the spiro-substituted piperidine structure derived from this compound have been explored as neurokinin receptor antagonists. These compounds, such as YM-35375, have shown potent inhibitory activity against neurokinin-induced bronchoconstriction in animal models (Kubota et al., 1998).
Spirocyclic Sigma Receptor Ligands
Thiophene bioisosteres of spirocyclic sigma receptor ligands have been developed, featuring high potency and selectivity for sigma receptors. These compounds, including N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans], show significant affinity for sigma receptors and potential sigma 1 antagonistic activity in animal assays (Oberdorf et al., 2008).
Antihypertensive and Diuretic Properties
Some derivatives of this compound have shown species-specific antihypertensive and diuretic activities in animal models. This includes compounds like Benzenesulfenamide 3 (Klioze & Novick, 1978).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1'-(4-thiophen-3-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-21(17-8-6-16(7-9-17)18-10-13-28-14-18)24-12-3-11-23(15-24)20-5-2-1-4-19(20)22(26)27-23/h1-2,4-10,13-14H,3,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKXEEBUDDGWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)C4=CSC=C4)C5=CC=CC=C5C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2603984.png)


![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2603995.png)





![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)